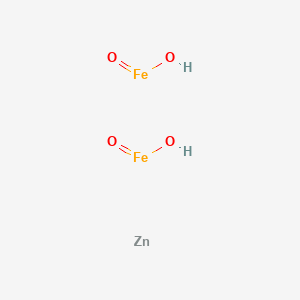

hydroxy(oxo)iron;zinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxy(oxo)iron;zinc is a compound that combines the properties of both iron and zinc in a unique coordination complex. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both iron and zinc in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(oxo)iron;zinc typically involves the reaction of iron and zinc salts with appropriate ligands under controlled conditions. One common method involves the use of metal-organic frameworks (MOFs) where iron and zinc are coordinated with organic ligands to form a stable complex . The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to produce the compound on an industrial scale . These methods are chosen for their ability to produce large quantities of the compound with high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy(oxo)iron;zinc undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both iron and zinc, which can participate in different reaction pathways.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, organic acids, and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxo-iron or oxo-zinc species, while reduction reactions may yield hydroxylated products .

Wissenschaftliche Forschungsanwendungen

The compound hydroxy(oxo)iron;zinc, often referred to in the context of iron and zinc oxides or hydroxides, has garnered attention for its diverse applications across various scientific fields. This article delves into its applications, particularly in medicine, materials science, and environmental remediation, supported by comprehensive data and case studies.

Iron Supplementation

One of the primary medical applications of this compound is in the treatment of iron deficiency anemia. Research indicates that nanoparticulate forms of iron oxide can effectively deliver iron without the gastrointestinal side effects commonly associated with traditional iron supplements. For instance, studies have shown that organic acid-modified iron(III) oxo-hydroxide nanoparticles improve iron absorption in human subjects, correlating with increased serum iron levels .

Case Study: Iron Deficiency Anemia Treatment

- Objective : To evaluate the effectiveness of nanoparticulate iron(III) oxo-hydroxide as an alternative to ferrous sulfate.

- Findings : The nanoparticle formulation was found to be safer for gut health and provided a significant increase in bioavailability compared to traditional iron supplements .

Zinc Supplementation

Zinc plays a crucial role in immune function and cellular metabolism. The combination of zinc with iron has been studied for its synergistic effects on health. A double-blind study conducted in rural Bangladesh demonstrated that combined supplementation of iron and zinc could reduce hospitalizations due to diarrhea and anemia among children .

Case Study: Zinc and Iron Supplementation in Children

- Objective : To assess the impact of combined versus separate supplementation on health outcomes.

- Results : Children receiving both supplements together experienced fewer adverse effects compared to those receiving iron alone, highlighting the importance of balanced mineral supplementation .

Catalysis

The catalytic properties of this compound compounds are significant in hydrocarbon oxidation processes. Research has explored their reactivity in oxidizing hydrocarbons under specific conditions, revealing their potential as catalysts in industrial applications .

Table 1: Catalytic Activity of this compound Compounds

| Compound Type | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Iron/Zinc Hydroxide Mixture | Hydrocarbon Oxidation | 85 | Pyridine/Acetic Acid |

| Zinc Iron Oxide | Methane Hydroxylation | 75 | High Temperature |

Coatings and Pigments

This compound compounds are also utilized in coatings due to their corrosion resistance and thermal stability. Zinc iron oxide is particularly noted for its application as a pigment in high-performance coatings that require durability under harsh conditions .

Environmental Remediation

The environmental applications of this compound include its use as an adsorbent for heavy metals and pollutants. The ability to modify its surface properties enhances its effectiveness in capturing contaminants from water sources.

Case Study: Heavy Metal Adsorption

- Objective : To evaluate the efficiency of this compound compounds in removing lead from contaminated water.

- Results : Studies indicated a high adsorption capacity, making these compounds promising candidates for water purification technologies.

Wirkmechanismus

The mechanism of action of hydroxy(oxo)iron;zinc involves the interaction of the compound with molecular targets through its iron and zinc centers. The iron center can participate in redox reactions, while the zinc center can act as a Lewis acid, facilitating various chemical transformations . The pathways involved in these reactions include electron transfer, hydrogen atom transfer, and coordination with other molecules .

Vergleich Mit ähnlichen Verbindungen

Hydroxy(oxo)iron;zinc can be compared with other similar compounds, such as iron-oxo and zinc-oxo complexes. These compounds share some common properties but also exhibit unique characteristics due to the presence of different metal centers. For example, iron-oxo complexes are known for their high reactivity in oxidation reactions, while zinc-oxo complexes are often used in catalytic processes . The combination of iron and zinc in this compound provides a unique set of properties that make it valuable for a wide range of applications.

List of Similar Compounds:- Iron-oxo complexes

- Zinc-oxo complexes

- Iron-zinc coordination complexes

- Metal-organic frameworks containing iron and zinc

This compound stands out due to its dual metal composition, which allows it to participate in a broader range of chemical reactions and applications compared to compounds containing only one type of metal.

Eigenschaften

IUPAC Name |

hydroxy(oxo)iron;zinc |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHIEIYUJKFQS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Fe]=O.O[Fe]=O.[Zn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.